molecular formula C21H24F3N3O4 B3043600 Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate CAS No. 887267-65-4

Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate

Cat. No.: B3043600
CAS No.: 887267-65-4
M. Wt: 439.4 g/mol
InChI Key: HPQVAASFXFTHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group, a carboxylate ester, and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Esterification: The carboxylate ester is introduced via esterification reactions using methanol and acid catalysts.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, followed by protection with a Boc group to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester or quinoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to allow further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or ester derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis:

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, particularly those involved in neurological pathways.

    Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on target proteins, leading to altered biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidino)-6-trifluoromethylquinoline-2-carboxylate
  • Methyl 4-(morpholino)-6-trifluoromethylquinoline-2-carboxylate

Uniqueness

Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate is unique due to the presence of the Boc-protected piperazine ring, which provides additional stability and allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-6-(trifluoromethyl)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-20(2,3)31-19(29)27-9-7-26(8-10-27)17-12-16(18(28)30-4)25-15-6-5-13(11-14(15)17)21(22,23)24/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQVAASFXFTHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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